7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride
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Overview
Description
7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride is a chemical compound with the molecular formula C6H4ClN3O2S. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is characterized by its pyrrolo[2,3-d]pyrimidine core structure, which is a fused bicyclic ring system containing nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride typically involves multiple steps. One common method includes the preparation of intermediate compounds, followed by the introduction of the sulfonyl chloride group. For example, the synthesis may start with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate, which is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol. This intermediate is further transformed into 7H-pyrrolo[2,3-d]pyrimidin-4-ol, which is finally converted to this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from the reactions of this compound include sulfonamides, sulfonates, and other derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins, making it a valuable tool in biochemical studies.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and proteins. For example, derivatives of this compound have been studied as inhibitors of p21-activated kinase 4 (PAK4), a protein kinase involved in various cellular processes, including cell growth and apoptosis . The compound binds to the active site of the enzyme, inhibiting its activity and affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride: A similar compound with a chlorine atom at the 4-position, which may exhibit different reactivity and biological activity.
2-Amino-7-sulfonyl-7H-pyrrolo[2,3-d]pyrimidine: Another derivative with an amino group at the 2-position, studied for its potential as a reversible FGFR inhibitor.
Uniqueness
7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride is unique due to its specific sulfonyl chloride functional group, which allows for versatile chemical modifications and the formation of various derivatives. This versatility makes it a valuable compound in synthetic chemistry and drug discovery.
Properties
Molecular Formula |
C6H4ClN3O2S |
---|---|
Molecular Weight |
217.63 g/mol |
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride |
InChI |
InChI=1S/C6H4ClN3O2S/c7-13(11,12)5-2-9-6-4(5)1-8-3-10-6/h1-3H,(H,8,9,10) |
InChI Key |
PMRSOPXUNVRKGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=CN=CN=C2N1)S(=O)(=O)Cl |
Origin of Product |
United States |
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